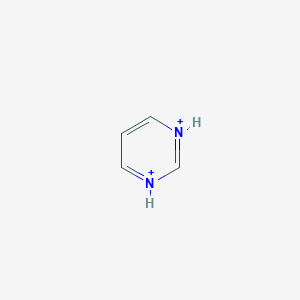
Pyrimidine-1,3-diium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine-1,3-diium is a useful research compound. Its molecular formula is C4H6N2+2 and its molecular weight is 82.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Anticancer Activity
Pyrimidine-1,3-diium and its derivatives have shown promising results in anticancer research. They act as inhibitors of specific kinases involved in cancer progression. For example, studies have highlighted the effectiveness of pyrimidine derivatives in inhibiting c-MET kinase, which is crucial for tumor growth and metastasis . The binding affinities of these compounds have been assessed, demonstrating their potential as dual inhibitors against wild-type and mutant forms of the kinase .
Antimicrobial Properties
The antimicrobial activity of this compound derivatives has been extensively studied. These compounds exhibit significant efficacy against various bacterial strains, including E. coli and S. aureus. A recent study reported that certain pyrimidine derivatives displayed potent antibacterial properties through mechanisms involving disruption of bacterial cell membranes .
Anti-inflammatory Effects
Research has also indicated that this compound can serve as an anti-inflammatory agent. Its derivatives are being explored for their potential in treating conditions such as rheumatoid arthritis and other inflammatory diseases by inhibiting key inflammatory pathways .
Therapeutic Potential
The versatility of this compound extends to several therapeutic areas:
- Neurological Disorders : Compounds derived from this compound have shown potential in treating neurological disorders by acting on neurotransmitter systems and exhibiting neuroprotective effects .
- Diabetes Management : Some studies suggest that pyrimidine derivatives can improve insulin sensitivity and glucose metabolism, making them candidates for diabetes treatment .
- Antiviral Activity : Recent investigations into the antiviral properties of these compounds have revealed their effectiveness against viral infections such as COVID-19, where they act as inhibitors of viral replication .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of this compound derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity Against MRSA
In vitro tests revealed that a specific pyrimidine derivative was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new antimicrobial agent in the face of rising antibiotic resistance .
Eigenschaften
CAS-Nummer |
17009-95-9 |
|---|---|
Molekularformel |
C4H6N2+2 |
Molekulargewicht |
82.1 g/mol |
IUPAC-Name |
pyrimidine-1,3-diium |
InChI |
InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H/p+2 |
InChI-Schlüssel |
CZPWVGJYEJSRLH-UHFFFAOYSA-P |
SMILES |
C1=C[NH+]=C[NH+]=C1 |
Kanonische SMILES |
C1=C[NH+]=C[NH+]=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















